molecular formula C14H17ClN4O B4434482 N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4434482
M. Wt: 292.76 g/mol
InChI Key: WPQUJMGSWFATOF-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazole derivatives, known for their diverse biological activities and applications in various fields of chemistry and pharmacology. Triazole derivatives have been extensively studied for their potential as therapeutic agents, with research focusing on their synthesis, chemical properties, and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions with high specificity for substituent groups on the triazole ring. For example, a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process starting from 4-chlorobenzenamine, with reaction conditions optimized for yield and purity (Kan, 2015).

Molecular Structure Analysis

Molecular structure analysis of triazole derivatives typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray diffraction for crystalline compounds. These techniques provide detailed insights into the molecular conformation, bonding patterns, and electron distribution within the molecule. For instance, new (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides were characterized by 1H and 13C NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography, revealing intricate details of their molecular structure (Shen et al., 2013).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, reflecting their versatile chemical properties. The reactivity is often influenced by the substituents on the triazole ring and the presence of functional groups, leading to a wide range of chemical transformations and applications in synthesis. For example, synthesis and biological screening of novel derivatives of 3-(N-Substituted carboxamidoethylthio)-(4H)-1,2,4-triazoles show the diversity in chemical reactions and potential biological activities (Manikrao et al., 2011).

properties

IUPAC Name

N-butyl-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-3-4-8-16-14(20)13-10(2)19(18-17-13)12-7-5-6-11(15)9-12/h5-7,9H,3-4,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQUJMGSWFATOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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